Hexakis(3,3,3-trifluoropropoxy)phosphazene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

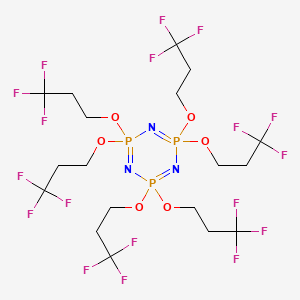

Hexakis(3,3,3-trifluoropropoxy)phosphazene is an organofluorine compound with the chemical formula C18H18F24N3O6P3. It is a derivative of phosphazene, characterized by the presence of six trifluoropropoxy groups attached to a cyclotriphosphazene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexakis(3,3,3-trifluoropropoxy)phosphazene can be synthesized through the reaction of hexachlorocyclotriphosphazene with 3,3,3-trifluoropropanol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hexakis(3,3,3-trifluoropropoxy)phosphazene undergoes various chemical reactions, including:

Substitution Reactions: The trifluoropropoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) and nucleophiles for substitution reactions. Reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions can yield a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Hexakis(3,3,3-trifluoropropoxy)phosphazene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of Hexakis(3,3,3-trifluoropropoxy)phosphazene involves its ability to interact with various molecular targets through its trifluoropropoxy groups. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene: Similar in structure but with tetrafluoropropoxy groups instead of trifluoropropoxy groups.

Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene: Another derivative with perfluoropropoxy groups.

Uniqueness

Hexakis(3,3,3-trifluoropropoxy)phosphazene is unique due to its specific trifluoropropoxy groups, which impart distinct chemical properties and reactivity compared to other phosphazene derivatives. This uniqueness makes it valuable for specialized applications in various scientific fields .

Biologische Aktivität

Hexakis(3,3,3-trifluoropropoxy)phosphazene is a member of the phosphazene family, characterized by a phosphorus-nitrogen backbone with fluorinated alkoxy side chains. This compound has garnered attention for its potential applications in various fields, including medicine and materials science. Its biological activity is particularly notable due to its interactions with biological systems, which can lead to both beneficial and detrimental effects.

Chemical Structure and Properties

This compound is synthesized from the reaction of phosphazenes with trifluoropropanol. The chemical structure can be represented as follows:

This structure features six trifluoropropoxy groups attached to a cyclotriphosphazene core. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which may influence its biological interactions.

Cytotoxicity Studies

Research has indicated that phosphazenes, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

- Breast Cancer Cells : Studies have shown that phosphazenes can induce apoptosis in MCF-7 breast cancer cells through the disruption of mitochondrial function and DNA damage .

- Prostate Cancer Cells : Similar effects were observed in LNCaP prostate cancer cells, where phosphazenes reduced cell viability significantly .

The cytotoxic mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Biocompatibility

Despite its cytotoxic effects on cancer cells, this compound demonstrates biocompatibility with normal human cells. In vitro studies have shown that at lower concentrations, this compound does not adversely affect the proliferation or viability of normal fibroblast cells . This duality makes it a candidate for targeted cancer therapies where selective toxicity is desirable.

Case Study 1: Cancer Treatment Applications

A study investigated the use of this compound as a drug delivery vehicle for chemotherapeutics. The results indicated enhanced uptake of doxorubicin in cancer cells when co-administered with this phosphazene compound. The study concluded that the fluorinated side chains facilitate cellular uptake due to increased lipophilicity .

Case Study 2: Dental Applications

In dental applications, this compound has been explored for its potential as a biocompatible material in dental composites. Its affinity for dental tissues and non-toxic profile make it suitable for use in restorative dentistry . Clinical trials are ongoing to evaluate its effectiveness in promoting tissue regeneration.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNJPJOWWWRFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F18N3O6P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.